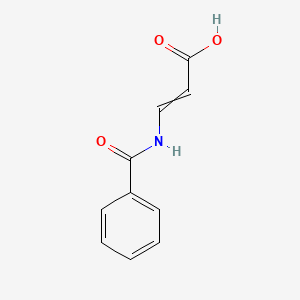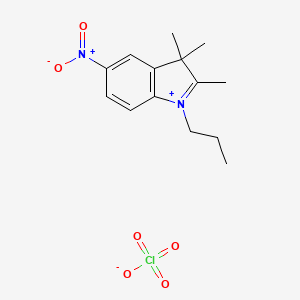
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is an organic compound known for its unique structure and reactivity. It contains a tert-butylperoxy group, which is a common feature in organic peroxides, making it a valuable compound in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate typically involves the reaction of methyl 4-methylpent-2-ynoate with tert-butyl hydroperoxide. This reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under specific conditions, the compound can be reduced to form different products.
Substitution: The compound can undergo substitution reactions, where the tert-butylperoxy group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield radical intermediates, while reduction reactions can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate has several scientific research applications:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and radical-mediated biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
Mécanisme D'action
The mechanism of action of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate primarily involves the generation of radicals through the homolysis of the peroxide bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide with similar radical-generating properties.
tert-Butyl hydroperoxide: A simpler peroxide used in similar oxidation reactions.
Methyl tert-butyl ether: While not a peroxide, it shares the tert-butyl group and is used in various industrial applications
Uniqueness
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is unique due to its combination of a tert-butylperoxy group and an alkyne moiety. This structure provides distinct reactivity and makes it valuable in specific chemical and industrial processes .
Propriétés
Numéro CAS |
143391-09-7 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
methyl 4-tert-butylperoxy-4-methylpent-2-ynoate |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)14-15-11(4,5)8-7-9(12)13-6/h1-6H3 |
Clé InChI |
FTIWHIQNNCWWFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(C)(C)C#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



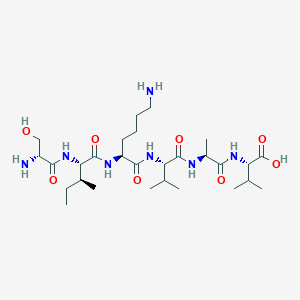
![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
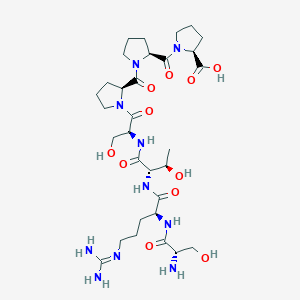
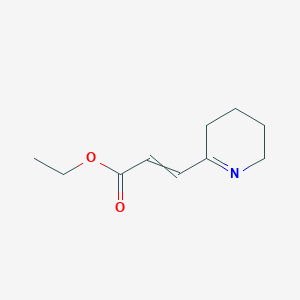
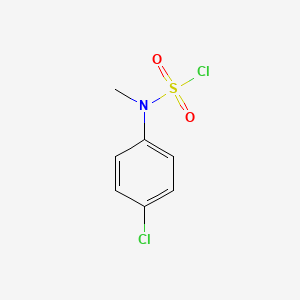
![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
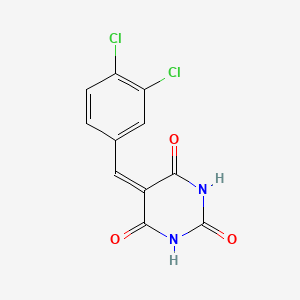
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
